

# Dextromethorphan hydrobromide monohydrate

## CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

| Compound of Interest |                                           |
|----------------------|-------------------------------------------|
| Compound Name:       | Dextromethorphan hydrobromide monohydrate |
| Cat. No.:            | B000186                                   |

[Get Quote](#)

## An In-Depth Technical Guide to Dextromethorphan Hydrobromide Monohydrate

This guide provides a comprehensive technical overview of **Dextromethorphan Hydrobromide Monohydrate**, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's fundamental properties, analytical methodologies, and critical pharmacological characteristics, offering a holistic resource for laboratory and clinical applications.

## Core Chemical and Physical Properties

**Dextromethorphan Hydrobromide Monohydrate** is the hydrated salt form of dextromethorphan, a synthetically produced morphinan derivative.<sup>[1][2]</sup> Unlike its levorotatory counterparts, it has no significant analgesic or addictive properties at therapeutic doses and is primarily utilized as a centrally acting antitussive (cough suppressant).<sup>[2][3]</sup> The core identifiers and physicochemical properties are summarized below.

| Property          | Value                                                                                                                                      | Source(s)           |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------|---------------------|
| CAS Number        | 6700-34-1                                                                                                                                  | [4][5][6][7][8]     |
| Molecular Formula | $C_{18}H_{25}NO \cdot HBr \cdot H_2O$                                                                                                      | [5][6][7]           |
| Molecular Weight  | 370.32 g/mol                                                                                                                               | [3][4][5][6][9][10] |
| IUPAC Name        | (1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.0 <sup>1,10</sup> .0 <sup>2,7</sup> ]heptadeca-2(7),3,5-triene;hydrate;hydrobromide | [4]                 |
| Appearance        | Almost white, crystalline powder                                                                                                           | [3]                 |
| Solubility        | Sparingly soluble in water (1.5 g/100 mL at 25°C); freely soluble in alcohol and chloroform; practically insoluble in ether.               | [3][11][12][13]     |
| pH                | 5.2–6.5 (in a 1% aqueous solution)                                                                                                         | [9][12][14]         |
| Purity (USP)      | Not less than 98.0% and not more than 102.0% of $C_{18}H_{25}NO \cdot HBr$ , calculated on an anhydrous basis.                             | [14]                |

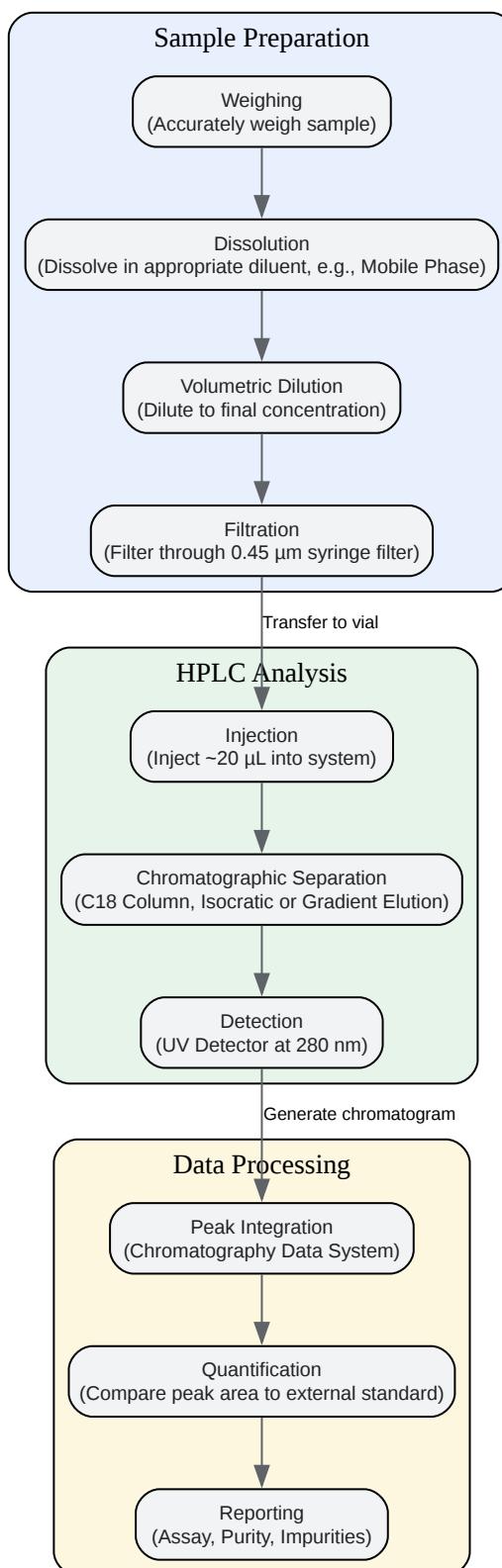
## Pharmacology: A Multi-Target Mechanism of Action

Dextromethorphan's therapeutic and psychoactive effects stem from its interaction with multiple targets in the central nervous system (CNS).<sup>[11][15]</sup> This multi-faceted mechanism is key to its function as a cough suppressant and its expanding applications in neurology.

- NMDA Receptor Antagonism: Both dextromethorphan and its primary active metabolite, dextrorphan, act as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor.<sup>[11][15][16]</sup> This action, which blocks the excitatory neurotransmitter glutamate, is

believed to contribute to its antitussive effects and produces dissociative effects at high doses.[11][17]

- Sigma-1 Receptor Agonism: Dextromethorphan is an agonist of the sigma-1 receptor, a unique intracellular chaperone protein that modulates neuronal excitability.[1][11][15][18] This interaction is thought to be a key component of its cough-suppressing activity, independent of the opioid pathways.[1]
- Serotonin-Norepinephrine Reuptake Inhibition: The compound also functions as a nonselective serotonin-norepinephrine reuptake inhibitor, a mechanism that may contribute to its mood-altering effects and has led to its investigation for treating depression.[11][15]


It is critical to note that despite its morphinan structure, dextromethorphan has minimal affinity for the mu-opioid receptor, which is why it lacks the analgesic and addictive properties of classical opioids.[1]

## Analytical Methodologies: Quantification and Quality Control

Accurate and precise analytical methods are paramount for the quality control of dextromethorphan hydrobromide in both bulk drug substance and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the predominant technique.[19]

### Standard HPLC Workflow

A typical workflow for the analysis of Dextromethorphan Hydrobromide involves sample preparation, chromatographic separation, detection, and data analysis. This process ensures the identity, purity, and concentration of the active pharmaceutical ingredient (API) are within specified limits.

[Click to download full resolution via product page](#)

Caption: Standard HPLC workflow for Dextromethorphan HBr analysis.

## Example HPLC Protocol (Assay)

This protocol is based on principles outlined in the United States Pharmacopeia (USP) for the assay of Dextromethorphan Hydrobromide.[14] It serves as a foundational method that must be validated for specific laboratory conditions.

**Objective:** To determine the quantity of Dextromethorphan Hydrobromide in a drug substance sample.

### 1. Materials & Reagents:

- Dextromethorphan Hydrobromide Reference Standard (USP RS)
- Dextromethorphan Hydrobromide sample
- Acetonitrile (HPLC Grade)
- Docusate Sodium
- Ammonium Nitrate
- Glacial Acetic Acid
- Water (HPLC Grade)

### 2. Chromatographic Conditions:

- Column: C18 (L1 packing), 4.6-mm × 25-cm; 5-μm particle size.[14]
- Mobile Phase: A filtered and degassed mixture of acetonitrile and water (e.g., 70:30) containing 0.007 M docusate sodium and 0.007 M ammonium nitrate. The pH is adjusted to 3.4 with glacial acetic acid.[9] Rationale: The use of docusate sodium as an ion-pairing agent enhances the retention and improves the peak shape of the basic dextromethorphan molecule on the C18 column.[20]
- Flow Rate: 1.0 mL/minute.[14]

- Detector: UV at 280 nm.[14][21] Rationale: 280 nm is a wavelength of significant absorbance for the dextromethorphan molecule, providing good sensitivity.[7]
- Injection Volume: 20  $\mu$ L.[14]

### 3. Preparation of Solutions:

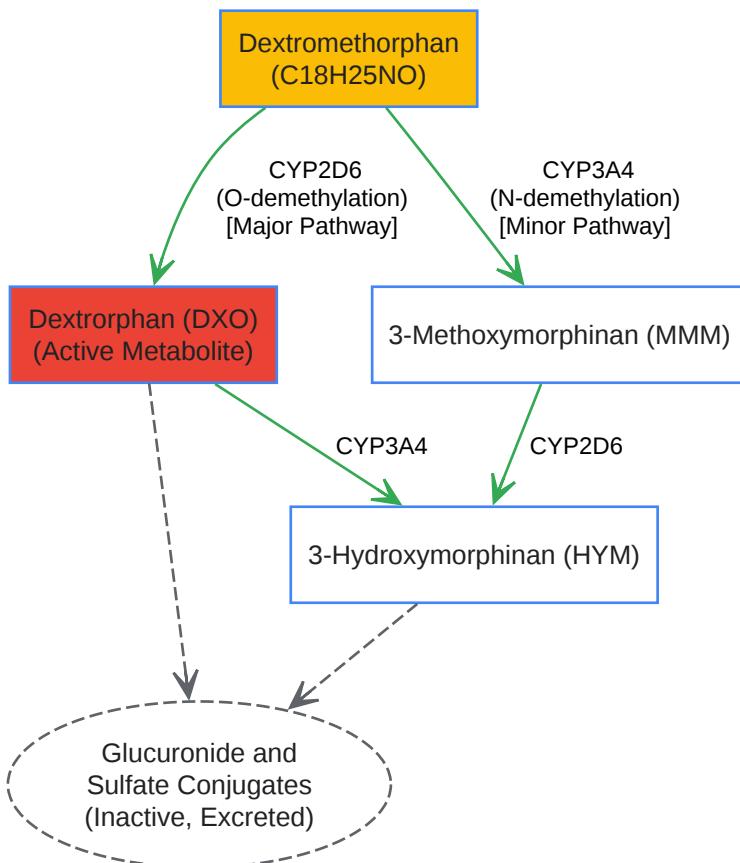
- Standard Preparation: Accurately weigh about 25 mg of USP Dextromethorphan Hydrobromide RS into a 25-mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase to obtain a solution with a known concentration of about 1 mg/mL. Further dilute 5.0 mL of this solution to 50.0 mL with Mobile Phase to get a final concentration of about 100  $\mu$ g/mL.
- Assay Preparation: Prepare a sample solution in the same manner as the Standard Preparation to obtain a theoretical concentration of about 100  $\mu$ g/mL.[14]

### 4. Procedure:

- Equilibrate the HPLC system with the Mobile Phase until a stable baseline is achieved.
- Separately inject equal volumes of the Standard Preparation and the Assay Preparation into the chromatograph.
- Record the chromatograms and measure the peak area responses for the major dextromethorphan peak.

### 5. Calculation:

Calculate the quantity, in mg, of  $C_{18}H_{25}NO \cdot HBr$  in the portion of Dextromethorphan Hydrobromide taken using the formula:  $Result = (rU / rS) * C * DF$  Where:


- $rU$  is the peak response from the Assay Preparation.
- $rS$  is the peak response from the Standard Preparation.
- $C$  is the concentration (in mg/mL) of the USP Dextromethorphan Hydrobromide RS in the Standard Preparation.
- $DF$  is the dilution factor.

## Pharmacokinetics and Metabolism

The clinical effects and duration of action of dextromethorphan are heavily influenced by its absorption, distribution, metabolism, and excretion (ADME) profile, which exhibits significant inter-individual variability.

- **Absorption and Distribution:** Dextromethorphan is rapidly absorbed from the gastrointestinal tract after oral administration.[11] Being lipophilic, it readily crosses the blood-brain barrier to act on the CNS.[1]
- **Metabolism:** The metabolism is predominantly hepatic and is a critical determinant of the drug's efficacy and effects.[1] The process is primarily mediated by the cytochrome P450 enzyme system, with two major pathways:
  - **O-demethylation:** This is the principal metabolic pathway, converting dextromethorphan to its main active metabolite, dextrorphan. This reaction is catalyzed by the CYP2D6 enzyme.[1][22][23] Dextrorphan is also a potent NMDA receptor antagonist.[22][24]
  - **N-demethylation:** A secondary pathway, mediated mainly by CYP3A4, converts dextromethorphan to 3-methoxymorphinan.[1][11][23]

The genetic polymorphism of the CYP2D6 enzyme leads to different metabolizer phenotypes in the population (e.g., poor, extensive, and ultrarapid metabolizers).[22][25] Poor metabolizers experience higher plasma concentrations and a prolonged half-life of the parent drug, which can increase the duration and intensity of its effects.[11][22]



[Click to download full resolution via product page](#)

Caption: Primary metabolic pathways of Dextromethorphan.

- Excretion: The metabolites, primarily in conjugated forms like glucuronides, are eliminated mainly through the kidneys in urine.[1][24]

## References

- Dextromethorphan. (n.d.). In Wikipedia.
- Dextromethorphan hydrobromide monohydrate.** (n.d.). PubChem.
- Kaufman, K. R., et al. (2025). Dextromethorphan. In StatPearls. StatPearls Publishing.
- Guttendorf, R. J., et al. (1993). Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition. *Clinical Pharmacology & Therapeutics*.
- Ducharme, J., et al. (1995). CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans. *Pharmacogenetics*.
- MHRA. (2012). DEXTROMETHORPHAN HYDROBROMIDE 10MG/5ML ORAL SOLUTION PL 17907/0314.

- Dextromethorphan HBR. (n.d.). Kreative Organics.
- Guttendorf, R. J., et al. (1993). Pharmacokinetics of Dextromethorphan and Metabolites. ResearchGate.
- Baranczewski, P., et al. (2007). Metabolism of dextrorphan by CYP2D6 in different recombinantly expressed systems and its implications for the in vitro assessment of dextromethorphan metabolism. *Xenobiotica*.
- USP Monographs: Dextromethorphan Hydrobromide. (2006). USP29-NF24.
- DEXTROMETHORPHAN HYDROBROMIDE USP MONOHYDRATE. (n.d.). PCCA.
- Dextromethorphan. (n.d.). PharmaCompass.
- Pope, C., et al. (2020). Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects. *Drug Metabolism Reviews*.
- USP Monographs: Dextromethorphan Hydrobromide Oral Solution. (2006). USP29-NF24.
- Mechanism of Action of Dextromethorphan. (2025). Pharmacy Freak.
- **Dextromethorphan Hydrobromide Monohydrate.** (n.d.). Pharmaaffiliates.
- Pharmacology of Dextromethorphan (Robitussin). (2025). YouTube.
- Lonsdale, R., et al. (2011). Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450. *PNAS*.
- Dextromethorphan (PIM 179). (n.d.). Inchem.org.
- Dextromethorphan Hydrobromide. (2020). USP-NF.
- Dextromethorphan Hydrobromide - USP-NF ABSTRACT. (n.d.). USP-NF.
- FDA Chemistry Review. (2010). accessdata.fda.gov.
- HPLC-UV Determination of Dextromethorphan in Syrup Method validation. (2016). ResearchGate.
- Dextromethorphan Hydrobromide. (n.d.). PubChem.
- Kubiak, E. J., & Munson, J. W. (1980). Determination of dextromethorphan hydrobromide by high-performance liquid chromatography using ion-pair formation. *Journal of Pharmaceutical Sciences*.
- Din, N. U., et al. (2018). Validated Reversed-Phase Liquid Chromatographic Method for Simultaneous Determination of Dextromethorphan and Chlorpheniramine. *Pharmaceutical Analytical Acta*.
- HPLC Method for Simultaneous Determination of Dextromethorphan Hydrobromide, Chlorpheniramine Maleate and Potassium Sorbate in Cough Syrup. (2021). Semantic Scholar.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

# Sources

- 1. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dextromethorphan Hydrobromide | C18H26BrNO | CID 5464025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]
- 4. Dextromethorphan hydrobromide monohydrate | C18H28BrNO2 | CID 5462351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. DEXTROMETHORPHAN HYDROBROMIDE USP MONOHYDRATE - PCCA [pccarx.com]
- 7. caymanchem.com [caymanchem.com]
- 8. CAS 6700-34-1: Dextromethorphan hydrobromide monohydrate [cymitquimica.com]
- 9. trungtamthuoc.com [trungtamthuoc.com]
- 10. 右美沙芬 氢溴酸盐 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.cn]
- 11. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 12. Dextromethorphan (PIM 179) [inchem.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. ftp.uspbpep.com [ftp.uspbpep.com]
- 15. pharmacyfreak.com [pharmacyfreak.com]
- 16. Dextromethorphan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 17. youtube.com [youtube.com]
- 18. pharmaffiliates.com [pharmaffiliates.com]
- 19. Page loading... [guidechem.com]
- 20. Determination of dextromethorphan hydrobromide by high-performance liquid chromatography using ion-pair formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pnas.org [pnas.org]
- To cite this document: BenchChem. [Dextromethorphan hydrobromide monohydrate CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000186#dextromethorphan-hydrobromide-monohydrate-cas-number-and-molecular-weight]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)